Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-
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Overview
Description
Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- is a complex compound with the molecular formula C48H36AlN6O12S3. It is known for its vibrant color and is often used in various industrial applications, particularly in dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- typically involves the reaction of aluminum salts with azo compounds. The process begins with the preparation of the azo compound, which is synthesized by diazotizing an aromatic amine and coupling it with a naphthol derivative. The resulting azo compound is then reacted with an aluminum salt under controlled conditions to form the final complex .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of the ligands is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state compounds .
Scientific Research Applications
Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy to visualize biological samples.
Medicine: Investigated for potential use in drug delivery systems due to its complex structure and stability.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- involves its interaction with various molecular targets. The compound’s azo groups can participate in electron transfer reactions, making it useful in redox reactions. Its complex structure allows it to bind to different substrates, facilitating various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Solvent Yellow 19: Another azo compound used in dyes and pigments.
Chromium, (2-(hydroxy-kappaO)-5-nitro-3-(2-(2-(oxo-kappaO)-1-(phenylamino)carbonyl)propyl)diazenyl-kappaN1)benzenesulfonato (3-): A similar compound with different metal center and applications.
Uniqueness
Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- is unique due to its aluminum center, which imparts specific chemical properties and stability. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Properties
CAS No. |
15876-51-4 |
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Molecular Formula |
C48H33AlN6O12S3 |
Molecular Weight |
1009.0 g/mol |
IUPAC Name |
aluminum;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/3C16H12N2O4S.Al/c3*19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h3*1-10,19H,(H,20,21,22);/q;;;+3/p-3 |
InChI Key |
KDQIVALLEAQRLG-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Al+3] |
Origin of Product |
United States |
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